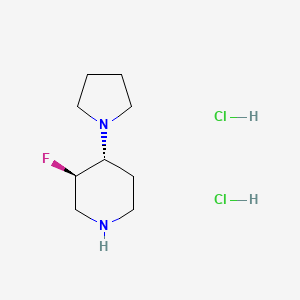
rel-(3R,4R)-3-Fluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-(3R,4R)-3-Fluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride: is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorine atom and a pyrrolidine ring attached to a piperidine backbone. The dihydrochloride form indicates that it is a salt, which can enhance its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R,4R)-3-Fluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Pyrrolidine Ring: This step often involves nucleophilic substitution reactions where the pyrrolidine ring is introduced to the piperidine backbone.
Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: rel-(3R,4R)-3-Fluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorine and pyrrolidine sites.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or pyrrolidine derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it can be used to study the effects of fluorinated compounds on biological systems, including enzyme interactions and receptor binding.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of rel-(3R,4R)-3-Fluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain receptors or enzymes, potentially altering their activity. The pyrrolidine ring can interact with hydrophobic pockets in proteins, influencing their conformation and function. Pathways involved may include neurotransmitter modulation or enzyme inhibition.
類似化合物との比較
- rel-(3R,4R)-3-(hydroxymethyl)-4-(pyridin-2-yl)pyrrolidin-1-yl
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
Comparison:
- Structural Differences: The presence of different substituents (e.g., hydroxymethyl vs. fluorine) can significantly alter the compound’s properties.
- Unique Features: The fluorine atom in rel-(3R,4R)-3-Fluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride provides unique electronic properties, enhancing its reactivity and binding affinity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H19Cl2FN2 |
|---|---|
分子量 |
245.16 g/mol |
IUPAC名 |
(3R,4R)-3-fluoro-4-pyrrolidin-1-ylpiperidine;dihydrochloride |
InChI |
InChI=1S/C9H17FN2.2ClH/c10-8-7-11-4-3-9(8)12-5-1-2-6-12;;/h8-9,11H,1-7H2;2*1H/t8-,9-;;/m1../s1 |
InChIキー |
XENORVARQSGHRH-UONRGADFSA-N |
異性体SMILES |
C1CCN(C1)[C@@H]2CCNC[C@H]2F.Cl.Cl |
正規SMILES |
C1CCN(C1)C2CCNCC2F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-N~2~-[1-(4-chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13134543.png)
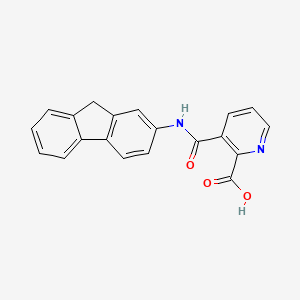
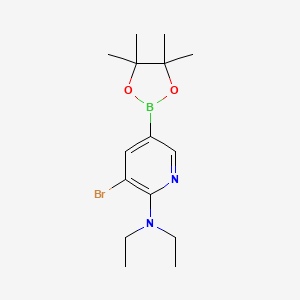
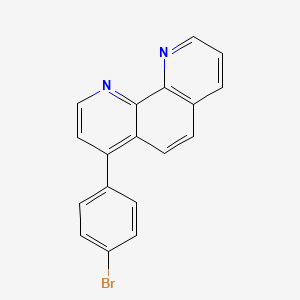
![(6-Chloro-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13134560.png)
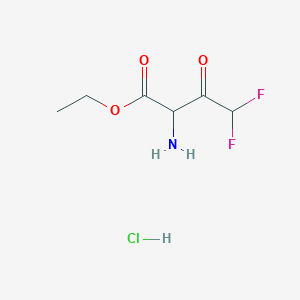

![6-(Difluoromethoxy)-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B13134591.png)
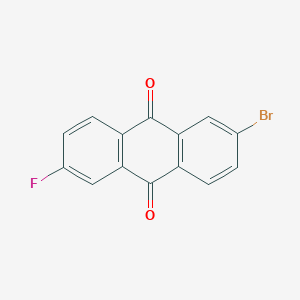
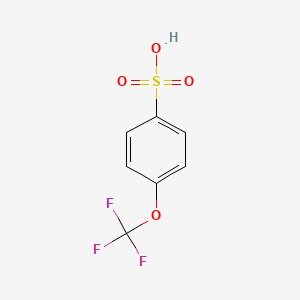
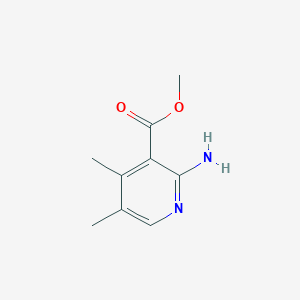

![5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B13134626.png)

